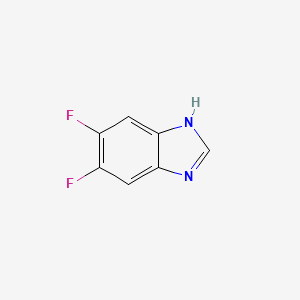

5,6-Difluorobenzimidazole

説明

Structure

3D Structure

特性

IUPAC Name |

5,6-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYQNPPZFVAZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323080 | |

| Record name | 5,6-Difluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78581-99-4 | |

| Record name | 78581-99-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Difluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-difluoro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5,6 Difluorobenzimidazole and Its Derivatives

Established Synthetic Routes for 5,6-Difluorobenzimidazole Core

The formation of the this compound ring system relies on key chemical transformations that assemble the heterocyclic structure from appropriately substituted benzene (B151609) rings.

A primary starting material for the synthesis of the this compound core and its derivatives is 4,5-difluoro-2-nitroaniline (B1295537). sigmaaldrich.com The synthesis of a functionalized derivative like 2-chloro-5,6-difluorobenzimidazole has been specifically documented starting from this nitroaniline. sigmaaldrich.com This multi-step process begins with the chemical reduction of the nitro group on 4,5-difluoro-2-nitroaniline to yield the crucial intermediate, 4,5-difluorobenzene-1,2-diamine.

This diamine then undergoes a cyclization reaction to form the benzimidazole (B57391) ring. For instance, reaction with a one-carbon synthon like formic acid or its equivalent would yield the unsubstituted this compound core. Subsequent functionalization at the 2-position can be achieved through reactions such as diazotization, which is a known method for introducing various substituents onto a heterocyclic ring.

A widely used and versatile method for constructing the benzimidazole ring is the Phillips condensation. This reaction involves the cyclization of an o-phenylenediamine (B120857) with a carboxylic acid under heating. For the synthesis of this compound, the key precursor is 4,5-difluorobenzene-1,2-diamine.

This diamine is condensed with a suitable carboxylic acid or its derivative (such as an aldehyde, ester, or acid chloride) to form the imidazole (B134444) ring. semanticscholar.orgijariie.com Using formic acid results in the parent this compound, while other carboxylic acids or aldehydes lead to 2-substituted derivatives. semanticscholar.orgorgsyn.org The reaction is typically carried out by heating the reactants, sometimes in the presence of an acid catalyst. scribd.comslideshare.net

Table 1: Examples of Phillips Condensation for Benzimidazole Synthesis This table illustrates the general reaction, which is applicable to the synthesis of this compound from 4,5-difluorobenzene-1,2-diamine.

| o-Phenylenediamine Substrate | C1 Source (Carboxylic Acid/Derivative) | Resulting Product | Typical Conditions |

|---|---|---|---|

| 4,5-Difluorobenzene-1,2-diamine | Formic Acid | This compound | Heat (e.g., 100°C) orgsyn.orgscribd.com |

| 4,5-Difluorobenzene-1,2-diamine | Acetic Acid | 2-Methyl-5,6-difluorobenzimidazole | Heat orgsyn.org |

| 4,5-Difluorobenzene-1,2-diamine | Aromatic Aldehydes | 2-Aryl-5,6-difluorobenzimidazoles | Catalyst (e.g., Na3AlF6), Heat (e.g., 50°C) ijariie.com |

To improve efficiency, a one-pot procedure can be employed for the conversion of 2-nitroanilines directly into benzimidazoles. This method combines the reduction of the nitro group and the cyclization step into a single synthetic operation without isolating the intermediate diamine.

In the context of this compound, 4,5-difluoro-2-nitroaniline is subjected to reductive conditions, such as using iron powder with an acid or catalytic hydrogenation, in the presence of a cyclizing agent like an orthoester (e.g., triethyl orthoformate). organic-chemistry.org This process efficiently yields the corresponding benzimidazole derivative. The use of iron powder with formic acid and an additive like ammonium (B1175870) chloride is one effective combination for this transformation. organic-chemistry.org

Synthesis of Functionalized this compound Derivatives

The this compound scaffold can be further elaborated to introduce a variety of functional groups, enhancing its utility as a building block in medicinal and materials chemistry.

A common and useful derivative is 2-chloro-5,6-difluorobenzimidazole, which serves as a versatile intermediate for further nucleophilic substitution reactions. One route to this compound starts with the formation of 5,6-difluorobenzimidazol-2-one from the cyclization of 4,5-difluorobenzene-1,2-diamine with a carbonyl source like urea. The resulting benzimidazolone can then be chlorinated using a reagent such as phosphoryl chloride (POCl₃) to yield 2-chloro-5,6-difluorobenzimidazole. google.com This transformation is a standard method for converting cyclic amide-like structures into their corresponding chloro-derivatives.

The synthesis of benzimidazole isomers with different fluorination patterns, such as 4,6-difluorobenzimidazole, demonstrates strategies for incorporating fluorine atoms at other positions of the benzimidazole ring. The synthesis of a 4,6-difluoro derivative was achieved starting from 3,5-difluoro-4-iodoaniline. vanderbilt.edu This starting material underwent dibromination with N-bromosuccinimide (NBS) to yield 2,6-dibromo-3,5-difluoro-4-iodoaniline. vanderbilt.edu While this specific product is a polyhalogenated aniline, the underlying principle of starting with a differently substituted fluoroaniline (B8554772) (in this case, 3,5-difluoroaniline) is key to accessing alternative difluorobenzimidazole isomers. The synthesis of the 4,6-difluoro core would generally proceed from the reduction of 3,5-difluoro-2-nitroaniline (B1296106) to produce 3,5-difluorobenzene-1,2-diamine, followed by cyclization as described in section 2.1.2.

Derivatization at the N1 Position (e.g., N-benzyl-2-aryl-5,6-difluorobenzimidazole complexes)

Derivatization at the N1 position of the benzimidazole ring is a common strategy to introduce steric bulk and modify the compound's three-dimensional structure. The synthesis of N-benzyl-2-aryl-5,6-difluorobenzimidazole complexes is a representative example of this approach.

The general synthetic route involves two key steps: first, the formation of the 2-aryl-5,6-difluorobenzimidazole core, followed by N-alkylation with a benzyl (B1604629) halide.

Formation of the 2-Aryl-5,6-difluorobenzimidazole Core: This is typically achieved through the condensation of 4,5-difluoro-o-phenylenediamine with an aromatic aldehyde. The reaction is often carried out in the presence of an oxidizing agent, such as sodium metabisulfite, to facilitate the cyclization and aromatization of the benzimidazole ring.

N-Benzylation: The subsequent N-alkylation is achieved by treating the pre-formed 2-aryl-5,6-difluorobenzimidazole with benzyl bromide or benzyl chloride. The reaction is conducted in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The base deprotonates the N-H of the benzimidazole, forming a nucleophilic anion that attacks the benzylic carbon of the benzyl halide, resulting in the N-benzyl derivative.

The regioselectivity of the benzylation (N1 vs. N3) can be an issue, but with a substituent already at the 2-position, the reaction generally favors the N1 position due to steric hindrance.

Table 1: Reaction Scheme for N-benzyl-2-aryl-5,6-difluorobenzimidazole

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4,5-Difluoro-o-phenylenediamine, Aromatic Aldehyde | Na2S2O5, Reflux | 2-Aryl-5,6-difluoro-1H-benzimidazole |

| 2 | 2-Aryl-5,6-difluoro-1H-benzimidazole, Benzyl Bromide | K2CO3, Acetonitrile, Reflux | N-benzyl-2-aryl-5,6-difluorobenzimidazole |

Synthesis of Nucleoside Analogs of this compound (Ribo- and 2′-Deoxyribonucleosides)

Nucleoside analogs of this compound are of significant interest as potential antiviral agents or as probes in molecular biology. The synthesis involves attaching a ribose or 2'-deoxyribose sugar moiety to the nitrogen of the benzimidazole ring.

The synthesis of these nucleoside analogues can be accomplished through various methods, including the Vorbrüggen glycosylation, which involves reacting a silylated heterocyclic base with a per-acylated sugar. Following the coupling, the protecting groups on the sugar are removed to yield the final nucleoside. The resulting products are crucial for subsequent phosphorylation to triphosphates, which can be used to study their incorporation by polymerases.

Enzymatic Transglycosylation Processes

Enzymatic transglycosylation offers a highly stereospecific and regioselective alternative to chemical synthesis for forming nucleosides. This method utilizes enzymes, such as nucleoside phosphorylases or glycosyltransferases, to catalyze the transfer of a sugar moiety from a donor substrate to the this compound acceptor.

The process typically involves a two-step, double-displacement mechanism at the enzyme's active site. For a retaining glycosidase, a nucleophilic residue in the enzyme attacks the anomeric center of the sugar donor, forming a covalent enzyme-substrate intermediate. The this compound then acts as the acceptor, attacking the anomeric center of this intermediate to form the desired N-glycosidic bond with high selectivity, yielding the β-nucleoside. This approach avoids the use of protecting groups and harsh chemical reagents, making it an environmentally friendly and efficient method.

Regioisomeric N3-Nucleoside Formation

A key challenge in the synthesis of benzimidazole nucleosides is controlling the regioselectivity of the glycosylation reaction. The benzimidazole ring possesses two potential nucleophilic nitrogen atoms, N1 and N3, leading to the possible formation of two regioisomers.

The formation of the less common N3-nucleoside isomer is influenced by several factors:

Steric Hindrance: The presence of substituents on the benzimidazole ring can direct the incoming sugar moiety to the less sterically hindered nitrogen.

Reaction Conditions: The choice of solvent, catalyst (e.g., Lewis acids), and temperature can alter the ratio of N1 to N3 isomers.

Protecting Groups: The nature of the protecting groups on the sugar donor can influence the trajectory of the incoming acceptor, thereby affecting the site of attachment.

While the N1-glycosylated product is often the major isomer formed under thermodynamic control, specific conditions can be optimized to favor the formation of the N3-nucleoside. The separation and characterization of these isomers are typically performed using chromatographic techniques like HPLC and spectroscopic methods such as NMR.

Synthesis of 2-Mercapto-5,6-difluorobenzimidazole Derivatives

2-Mercapto-5,6-difluorobenzimidazole is a key intermediate for the synthesis of various pharmacologically active compounds, including proton pump inhibitors. The most common and direct method for its synthesis is the cyclization of 4,5-difluoro-o-phenylenediamine with carbon disulfide.

The reaction is typically carried out in an alcoholic solvent, such as ethanol, with a base like potassium hydroxide. The base and carbon disulfide react to form a xanthate-like intermediate, which then reacts with the diamine. The mixture is heated under reflux for several hours to drive the cyclization and formation of the thiourea (B124793) moiety within the benzimidazole ring system. After the reaction is complete, the mixture is cooled and acidified with an acid like acetic acid to precipitate the product. The crude product can then be purified by recrystallization from a suitable solvent mixture, such as ethanol-water. niscpr.res.inorgsyn.org

This method is efficient and provides good yields of the desired 2-mercapto derivative, which exists in tautomeric equilibrium between the thiol and thione forms.

Table 2: Synthesis of 2-Mercapto-5,6-difluorobenzimidazole

| Reactants | Reagents/Conditions | Product | Typical Yield |

| 4,5-Difluoro-o-phenylenediamine, Carbon Disulfide | KOH, Ethanol, Reflux; then Acetic Acid | 2-Mercapto-5,6-difluoro-1H-benzimidazole | 84-86% |

Coordination Chemistry of 5,6 Difluorobenzimidazole Based Ligands

Complexation with Transition Metals

The coordination of 5,6-Difluorobenzimidazole-based ligands with transition metals has led to the creation of novel complexes with interesting photophysical and electrochemical characteristics.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound ligands often follows established organometallic routes. For instance, iridium(III) complexes can be synthesized using a general protocol where a chloride-bridged iridium dimer is reacted with the desired this compound-containing ligand. mdpi.comnih.gov A common approach involves the initial formation of a dimer, such as [Ir(C^N)2(μ-Cl)]2, which then reacts with the ancillary N^N ligand to yield the final monomeric complex. mdpi.comnih.gov

A notable example is the synthesis of Iridium(III) N-benzyl-2-aryl-5,6-difluorobenzimidazole complexes. These are typically prepared through a multi-step process. First, the appropriate 2-aryl-5,6-difluorobenzimidazole ligand is synthesized. This ligand is then reacted with an iridium precursor, often iridium(III) chloride hydrate, to form a chloride-bridged dimer. The final step involves the reaction of this dimer with a benzyl-containing ancillary ligand to produce the target complex. mdpi.comnih.gov

Coordination Modes and Geometries

Ligands derived from this compound can exhibit various coordination modes, influencing the final geometry of the metal complex. The benzimidazole (B57391) moiety can coordinate to a metal center through one of its nitrogen atoms, acting as a monodentate ligand. More commonly, it is incorporated into a larger ligand structure that allows for bidentate or even tridentate coordination.

In many transition metal complexes, particularly with iridium(III), the this compound-containing ligand acts as a cyclometalating C^N ligand. Here, the metal center is bonded to a carbon atom of an aryl ring and a nitrogen atom of the benzimidazole ring, forming a stable five- or six-membered chelate ring. mdpi.comnih.gov This cyclometalation is a key feature that imparts rigidity and specific electronic properties to the complex.

The resulting coordination geometry around the metal center is typically a distorted octahedron. rsc.orgresearchgate.net For a complex of the type [Ir(C^N)2(N^N)]+, the two cyclometalating ligands and one bidentate ancillary ligand create a six-coordinate environment around the iridium atom. mdpi.com The arrangement of the ligands can lead to different isomers, with the cis-C,C' and trans-N,N' configuration being a common observation in single-crystal X-ray diffraction studies. rsc.org

Electronic and Spectroscopic Properties of Metal-5,6-Difluorobenzimidazole Complexes

The incorporation of the this compound moiety significantly influences the electronic and spectroscopic properties of the resulting metal complexes. The fluorine atoms are strongly electron-withdrawing, which can lower the energy levels of the molecular orbitals associated with the ligand. This, in turn, affects the absorption and emission characteristics of the complex.

The absorption spectra of these complexes typically display intense bands in the ultraviolet region, which are assigned to π-π* transitions within the ligands. rsc.org Weaker bands in the visible region are often attributed to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. mdpi.com

Many iridium(III) complexes containing this compound-based ligands are highly luminescent. rsc.org The emission properties are a result of phosphorescence from a triplet excited state, which can be a mixture of ³MLCT, ³LLCT, and ³LC (ligand-centered) states. mdpi.com The presence of the difluoro-substituents can lead to higher quantum yields compared to their non-fluorinated counterparts. For example, some fluorinated iridium complexes have shown quantum yields exceeding 60% in solution. mdpi.com

The table below summarizes key spectroscopic data for a selection of iridium(III) complexes, highlighting the influence of the ligand environment on their photophysical properties.

| Complex | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| (MPBFP)₂Ir(detd) | 260-340 | 537 | 17.2 |

| (MPBFP)₂Ir(tmd) | 260-340 | 544 | 16.7 |

| (MPBFP)₂Ir(acac) | 260-340 | 540 | 16.5 |

| Ir1 | Not specified | Not specified | ~65 |

| Ir2 | Not specified | Not specified | ~10 |

Data sourced from multiple studies for comparative purposes. nih.govrsc.org

Integration into Metal-Organic Frameworks (MOFs)

The unique properties of this compound also make it an attractive component for the construction of Metal-Organic Frameworks (MOFs). These are crystalline materials composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional porous structures.

Synthesis of this compound-Containing MOFs

The synthesis of MOFs incorporating this compound-based linkers is typically achieved through solvothermal or hydrothermal methods. rsc.orgresearchgate.net In this process, a metal salt and the organic linker are dissolved in a suitable solvent, often a high-boiling point solvent like dimethylformamide (DMF), and heated in a sealed vessel. rsc.org Over time, the components self-assemble into the crystalline MOF structure.

An example of a MOF family where this compound derivatives can be incorporated is the CdIF-13 series. The parent structure is built from cadmium ions and imidazolate-based linkers. By using a functionalized linker that includes the this compound unit, new members of this family can be synthesized. The general synthetic approach involves dissolving a cadmium salt and the fluorinated benzimidazole-containing linker in a solvent system and heating it to promote crystallization. chemmethod.com

The synthesis conditions, such as temperature, reaction time, and solvent system, can significantly influence the final product's crystallinity and morphology. researchgate.net Characterization of the resulting MOFs is carried out using techniques like powder X-ray diffraction (PXRD) to confirm the crystal structure, thermogravimetric analysis (TGA) to assess thermal stability, and gas sorption analysis to determine the porosity. chemmethod.comnih.gov

Impact of this compound Linkers on MOF Properties

The incorporation of this compound linkers can have a profound impact on the properties of the resulting MOFs. The fluorine atoms can introduce several key effects:

Flexibility and Framework Dynamics: The presence of the benzimidazole unit can impart a degree of flexibility to the linker, which can translate to dynamic behavior in the MOF framework. This can include "breathing" effects, where the framework responds to external stimuli like guest molecule adsorption.

Adsorption Behavior: The fluorine atoms lining the pores of the MOF can alter the interaction with adsorbed molecules. The electronegativity of fluorine can create specific binding sites for certain guest molecules, potentially enhancing the selectivity of the MOF for particular gases or vapors. nih.gov For example, fluorinated MOFs have been investigated for their potential in the separation of hydrocarbons like ethane (B1197151) and ethylene. nih.gov

The table below illustrates how linker functionalization can affect the properties of a MOF, using a representative example.

| MOF | Linker | Surface Area (m²/g) | Key Property Impact |

| HKUST-1 (pristine) | BTC | ~1800 | High porosity |

| HKUST-1 (functionalized) | Functionalized BTC | Varies | Tuned adsorption properties |

| MOF-5 (pristine) | BDC | 3380 | High surface area |

| MTV-MOF-5 (I) | 36 different linkers | 1735 | Heterogeneous pore environments |

Data for HKUST-1 and MOF-5 are provided for illustrative purposes to show the impact of linker modification. nih.govrsc.org

Applications in Medicinal Chemistry

Antiviral Activity and Structure-Activity Relationships

Derivatives of 5,6-difluorobenzimidazole have demonstrated a broad spectrum of antiviral activity, prompting extensive research into their potential as therapeutic agents. The following sections detail the activity of these compounds against specific viruses and explore the relationship between their chemical structure and antiviral efficacy.

Activity against Herpes Simplex Virus Type 1 (HSV-1)

While the broader class of benzimidazole (B57391) derivatives has been investigated for activity against various viruses, including Herpes Simplex Virus Type 1 (HSV-1), specific data on this compound's direct activity is still emerging. nih.gov However, related benzimidazole compounds have shown promise. For instance, a study on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles showed that some derivatives possess activity against HSV-1. nih.gov The structural modifications of the benzimidazole core, such as the addition of different functional groups, have been shown to significantly impact the antiviral properties of the resulting molecules. nih.gov The development of resistance to current HSV-1 treatments like acyclovir (B1169) underscores the need for new antiviral agents. nih.govnih.govcncb.ac.cn Research has shown that resistance in immunocompromised patients remains a concern, with prevalence rates between 4% and 7%. nih.gov

Activity against Human Cytomegalovirus (HCMV)

Benzimidazole derivatives have been a significant area of research for anti-HCMV agents. nih.govnih.gov Compounds like 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) and maribavir (B1676074) are potent and selective inhibitors of HCMV replication. nih.govnih.gov These compounds act through different mechanisms; BDCRB inhibits the processing of viral DNA, while maribavir targets viral DNA synthesis and capsid egress. nih.gov Notably, certain benzimidazole nucleoside analogs have shown activity against HCMV strains that are resistant to other antiviral drugs. nih.gov The exploration of different substitutions on the benzimidazole ring is a key strategy in developing new and more effective anti-HCMV compounds. nih.gov

Activity against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV)

The benzimidazole scaffold has been explored for its potential against a range of viruses, including those in the Flaviviridae family, which includes Hepatitis C Virus (HCV). nih.gov Studies on benzimidazole derivatives have shown moderate activity against Bovine Viral Diarrhoea Virus (BVDV), a surrogate for HCV in cell-based assays. nih.govnih.gov This suggests that derivatives of this compound could also hold potential as inhibitors of HCV and related viruses, although specific research in this area is needed.

Activity against Resistant Viral Strains (e.g., Acyclovir, Cidofovir, Foscarnet Resistant)

A critical advantage of developing new antiviral compounds is their potential to be effective against viral strains that have developed resistance to existing therapies. Research on benzimidazole nucleosides has demonstrated that some of these compounds are active against HCMV isolates that are resistant to ganciclovir, cidofovir, and foscarnet. nih.govnih.gov For instance, a novel α-5′-deoxylyxofuranosyl analog of 2,5,6-trichloro-1-(β-d-ribofuranosyl)benzimidazole was found to be effective against HCMV strains resistant to BDCRB and maribavir, as well as those resistant to ganciclovir, cidofovir, and foscarnet. nih.gov This highlights the potential of the benzimidazole scaffold, including this compound, to overcome current challenges in antiviral resistance. nih.govnih.gov

Evaluation of Cytotoxicity in Relation to Antiviral Efficacy

A crucial aspect of developing any new antiviral drug is to ensure that its therapeutic effect is not overshadowed by toxicity to host cells. The evaluation of cytotoxicity is therefore a standard part of the research process. nih.govnih.gov For benzimidazole derivatives, studies have shown that the toxicity can be similar to that of existing antiviral drugs like ganciclovir. nih.gov The goal is to identify compounds with a high selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective antiviral concentration. A higher SI indicates a more favorable safety profile. Research into various derivatives aims to optimize this balance, maintaining or improving antiviral activity while minimizing cytotoxicity. nih.gov

Influence of Fluorination Pattern on Antiviral Profile

The inclusion of fluorine atoms in a drug molecule can significantly alter its properties, including metabolic stability and binding affinity to its target. semanticscholar.org The specific placement of fluorine atoms on the benzimidazole ring can have a profound effect on the compound's antiviral activity and selectivity. researchgate.netnih.gov For example, studies on other fluorinated compounds have shown that the position of the fluorine substituent can be a critical factor for biological activity. researchgate.net In the context of this compound, the two fluorine atoms at positions 5 and 6 are expected to influence its electronic distribution and interaction with biological targets, potentially leading to a unique antiviral profile compared to other halogenated or non-halogenated benzimidazoles. researchgate.net Further research is needed to fully elucidate the specific advantages conferred by the 5,6-difluoro substitution pattern in antiviral drug design.

Anticancer Potential and Mechanisms

Derivatives of halogenated benzimidazoles have been a focal point of anticancer research, demonstrating efficacy through various mechanisms of action.

Research has demonstrated that derivatives of 5,6-dihalogenated benzimidazoles possess significant growth-inhibitory activity against numerous cancer cell lines. A study on 1-substituted-5,6-dichlorobenzimidazole derivatives revealed potent activity across the NCI-60 cancer cell line panel. nih.govnih.gov One of the most potent compounds from this series, 10h , exhibited a strong growth inhibitory effect (GI₅₀) on a wide range of cancer cell lines. nih.govnih.gov Furthermore, this compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HT29 colon cancer cells. nih.govnih.gov

The introduction of fluorine into related heterocyclic structures has also shown to be beneficial. For instance, fluorinated indole (B1671886) derivatives have displayed potent cytotoxicity against various human cancer cell lines, including A549 (lung), MCF-7 (breast), and HepG2 (liver). nih.gov Specifically, a 6-fluoroindole (B127801) derivative demonstrated notable cytotoxicity with IC₅₀ values of 22.34 μM against HeLa (cervical cancer) and 21.13 μM against MDA-MB-231 (breast cancer) cells. nih.gov

| Compound Class | Specific Derivative Example | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|---|

| 5,6-Dichlorobenzimidazole Derivatives | Compound 10h | NCI-60 Panel (various) | Potent GI₅₀ across a range of cell lines | nih.govnih.gov |

| 5,6-Dichlorobenzimidazole Derivatives | Compound 10h | HT29 (Colon) | Induces G2/M cell cycle arrest and apoptosis | nih.govnih.gov |

| Fluorinated Indole Derivatives | 6-fluoroindole derivative (32b) | HeLa (Cervical) | IC₅₀ = 22.34 μM | nih.gov |

| Fluorinated Indole Derivatives | 6-fluoroindole derivative (32b) | MDA-MB-231 (Breast) | IC₅₀ = 21.13 μM | nih.gov |

| Fluorinated Indole Derivatives | 6-fluoroindole derivative (32b) | PC-3 (Prostate) | IC₅₀ = 24.05 μM | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in immune evasion by tumors. nih.gov It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine (B1673888). nih.govnih.gov This depletion of tryptophan and accumulation of kynurenine creates an immunosuppressive tumor microenvironment, hindering the function of immune cells such as T cells. nih.gov Consequently, inhibiting IDO1 has become a promising strategy in cancer immunotherapy to restore anti-tumor immune responses. nih.govgoogle.com

The benzimidazole structure is a key pharmacophore in the design of IDO1 inhibitors. For example, the selective IDO1 inhibitor Epacadostat is designed to bind to the active site of the enzyme. nih.gov Studies have shown that inhibiting IDO1 can significantly enhance the efficacy of other cancer therapies, such as CAR-T cell therapy, by mitigating the immunosuppressive effects of tryptophan metabolites in the tumor microenvironment. nih.gov This approach has been shown to increase cytokine production, reduce T-cell exhaustion markers, and improve tumor cell lysis by CAR-T cells. nih.gov

Mitochondria are the primary source of intracellular reactive oxygen species (ROS), which are by-products of oxidative phosphorylation. nih.govyoutube.com An imbalance in ROS production can lead to oxidative stress, damaging DNA, proteins, and lipids, which can ultimately trigger apoptosis (programmed cell death). nih.gov The mitochondrial membrane potential is intrinsically linked to ROS formation; alterations in this potential can influence the rate of ROS production. nih.govnih.gov

Benzimidazole derivatives have been implicated in mechanisms involving the modulation of mitochondrial function and ROS-induced apoptosis. For instance, a 2-aryl benzimidazole derivative was found to induce apoptosis in breast cancer cells through a pathway mediated by c-Jun N-terminal kinase (JNK), which is often linked to cellular stress responses, including those triggered by ROS. researchgate.net The induction of apoptosis is a key objective for many anticancer agents, and the ability of benzimidazole compounds to influence these mitochondrial pathways highlights a significant mechanism of their anticancer activity. researchgate.net

Other Biological Activities

Beyond their anticancer effects, benzimidazole derivatives exhibit a broad spectrum of other biological activities.

Novel benzimidazole derivatives have been synthesized and evaluated as potent antibacterial and antifungal agents. tandfonline.comtandfonline.com Studies have shown that these compounds are active against a variety of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger. nih.govnih.gov

The antimicrobial efficacy of these derivatives is often influenced by the nature of the substituents on the benzimidazole ring. Structure-activity relationship studies have revealed that compounds with electron-withdrawing groups, such as fluorine, often display enhanced antimicrobial activity. nih.gov For example, certain pyrazole-attached benzimidazoles demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus that were comparable to the standard antibiotic, Ciprofloxacin. nih.gov

| Compound Class | Microorganism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-attached benzimidazoles (5e, 5g, 5i) | Staphylococcus aureus | 15.62 | nih.gov |

| N-alkyl benzimidazole derivative (3m) | S. pyrogenes | 21 | tandfonline.com |

| N-alkyl benzimidazole derivative (3n) | S. pyrogenes | 27 | tandfonline.com |

| Standard Drug (Ciprofloxacin) | Staphylococcus aureus | 15.62 | nih.gov |

| Standard Drug (Cefixime) | S. pyrogenes | 26 | tandfonline.com |

The benzimidazole core is central to several widely used anthelmintic drugs, such as Albendazole, Mebendazole, and Thiabendazole, which are used in both human and veterinary medicine. nih.govwjpmr.com These agents typically function by interfering with the cytoskeleton of the parasite through selective interaction with β-tubulin. nih.gov

Research continues to explore new benzimidazole derivatives to overcome resistance and broaden the spectrum of activity. In vitro studies have evaluated the efficacy of novel compounds against various helminths, including the earthworm Pheretima posthuma and the larval stages of Toxocara canis. nih.govwjpmr.comresearchgate.net These assays typically measure the time taken to induce paralysis and death of the worms. For example, certain benzofuran-thiazolo-benzimidazole derivatives were found to be highly effective against Pheretima posthuma. nih.gov

| Compound | Organism | Concentration | Time to Paralysis (min) | Time to Death (min) | Reference |

|---|---|---|---|---|---|

| Benzimidazole Derivative (BI-02) | Pheretima posthuma | 80 mg/ml | 1.87 ± 0.29 | 2.02 ± 0.22 | wjpmr.com |

| Benzimidazole Derivative (BI-03) | Pheretima posthuma | 80 mg/ml | 2.01 ± 0.11 | 3.12 ± 0.32 | wjpmr.com |

| Benzimidazole Derivative (A6) | Toxocara canis larvae | 0.18 µM | More active than Albendazole (based on relative mobility) | N/A | researchgate.net |

| Piperazine Citrate (Standard) | Pheretima posthuma | 15 mg/ml | 41.53 ± 0.13 | 45.23 ± 0.22 | wjpmr.com |

Anti-inflammatory Properties

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov Its derivatives have been extensively investigated for various therapeutic effects, including anti-inflammatory properties. nih.govnih.gov The mechanism of action for the anti-inflammatory effects of benzimidazole derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. nih.govnih.gov

Research has shown that halogen substitutions, particularly with fluorine, on the benzimidazole ring can contribute significantly to the anti-inflammatory activity. ijpsonline.com These compounds often target cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2. nih.gov Additionally, some benzimidazole derivatives have been found to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play crucial roles in orchestrating the inflammatory response. nih.gov Other identified targets for benzimidazole-based anti-inflammatory agents include phospholipase A2 and aldose reductase. nih.gov

Detailed research into fluorinated benzimidazole derivatives has yielded compounds with potent and selective anti-inflammatory activity. For instance, a series of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles were synthesized and evaluated as selective COX-2 inhibitors. researchgate.net Among these, the compound 1-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole (Compound 2b ) emerged as a highly potent and selective inhibitor of the COX-2 isozyme. researchgate.netresearchgate.net Molecular docking studies revealed that the methylsulfonyl (SO₂Me) group of the compound fits into a secondary pocket of the COX-2 enzyme active site, a feature not present in COX-1, which accounts for its selectivity. researchgate.net The fluorine atom on the N-1 phenyl ring was also observed to form a hydrogen bond with the hydroxyl group of the amino acid Tyrosine 385, which may contribute to its high potency. researchgate.net

Table 1: In Vitro COX-2 Inhibitory Activity of Compound 2b

| Compound | Structure | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 1-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole (Compound 2b) | Structure not available in source | COX-2 | 0.34 | 163.8 |

In another line of investigation, the anti-inflammatory potential of 5(6)-substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives was assessed using an in vivo carrageenan-induced rat paw edema model. ijpsonline.comresearchgate.net This test is a standard method for evaluating the acute anti-inflammatory effects of new compounds. The results indicated that several of the synthesized compounds possessed significant anti-inflammatory activity, with the maximum inhibition of paw edema observed 2 hours after administration. ijpsonline.com Two compounds, designated A02 and A05 , showed particularly high levels of inhibition compared to the control group. ijpsonline.com These findings underscore the contribution of the substituted benzimidazole scaffold to in vivo anti-inflammatory efficacy.

Table 2: In Vivo Anti-inflammatory Activity of Benzimidazole Derivatives

| Compound | Maximum Inhibition of Paw Edema (%) | Time Point |

|---|---|---|

| A02 | 71.99% | 2 hours |

| A05 | 66.59% | 2 hours |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study benzimidazole (B57391) derivatives to understand their geometry, electronic properties, and reactivity.

DFT calculations are instrumental in determining various molecular descriptors that help in understanding the electronic behavior of 5,6-Difluorobenzimidazole. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap implies higher reactivity. aimspress.com

For benzimidazole derivatives, the distribution of HOMO and LUMO orbitals is crucial. Typically, in benzimidazole structures, the HOMO is located over the entire molecule, while the LUMO is often localized on the benzimidazole ring system. The introduction of fluorine atoms at the 5 and 6 positions, being highly electronegative, is expected to influence the electron density distribution and the energies of these frontier orbitals. Studies on related fluorinated benzimidazoles suggest that the presence of fluorine atoms can lower both HOMO and LUMO energy levels. researchgate.net

The electronic structure of benzimidazole derivatives has been studied using methods like B3LYP with various basis sets (e.g., 6-311G**). nih.gov Such calculations can also determine other important electronic properties like dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

| Parameter | Value |

|---|---|

| HOMO Energy | -0.26751 eV |

| LUMO Energy | -0.18094 eV |

| HOMO-LUMO Gap (ΔE) | -0.08657 eV |

| Chemical Hardness (η) | 0.04 eV |

| Chemical Potential (μ) | -0.22 eV |

| Electrophilicity Index (ω) | 0.58 eV |

Note: The data in the table is based on a representative benzimidazole derivative from a cited study and is for illustrative purposes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures.

QSAR studies on benzimidazole derivatives have been conducted to understand the structural requirements for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. acgpubs.orgnih.gov These models are typically developed using a series of compounds with known activities. Molecular descriptors, which can be calculated from the chemical structure, are used as independent variables, and the biological activity is the dependent variable.

For instance, a 3D-QSAR model was generated to explore the molecular properties influencing the antioxidative activity of N-substituted benzimidazole derived carboxamides. acgpubs.org The predictive power of QSAR models is evaluated using statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (pred_r²). A high q² value (typically > 0.5) indicates a good predictive model.

Once a reliable QSAR model is developed, it can be used to predict the biological activity of novel compounds, including analogs of this compound. By calculating the relevant molecular descriptors for the new analogs, their activity can be estimated without the need for immediate synthesis and testing. This predictive capability significantly accelerates the drug discovery process. For example, QSAR models have suggested that the presence of electron-withdrawing groups like fluorine on the benzimidazole ring can enhance certain biological activities. researchgate.net

| Model | q² | r² | pred_r² |

|---|---|---|---|

| Antioxidant Activity Model | 0.6581 | 0.968 | 0.7165 |

Note: The data in the table is based on a representative QSAR study on benzimidazole derivatives and is for illustrative purposes. nih.gov

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in understanding the mechanism of action of drugs and in structure-based drug design. nih.gov

Docking studies on benzimidazole derivatives have been performed to elucidate their binding modes with various biological targets. For example, the interactions of fluorinated benzimidazoles with microbial enzymes or cancer-related proteins can be modeled. These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity.

Binding Energy Evaluation and Ligand Conformation

Molecular docking and molecular dynamics simulations are used to predict the binding modes and affinities of benzimidazole derivatives to their biological targets. researchgate.netnih.govresearchgate.net These studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors. Conformational analysis of fluorinated benzamides has shown that the presence of fluorine atoms can induce a non-planar conformation, which can be crucial for binding to a target protein. rsc.org

Identification of Key Interactions (e.g., Hydrogen Bonding, Arene-Proton Interactions)

Computational studies can identify the key intermolecular interactions responsible for the binding of a ligand to its receptor. For benzimidazole derivatives, hydrogen bonding between the imidazole (B134444) N-H or a substituent and amino acid residues in the binding pocket is a common and critical interaction. researchgate.netnih.gov Arene-proton interactions, where the electron-rich aromatic ring interacts with a proton, can also contribute to the binding affinity. The electron-withdrawing fluorine atoms can modulate the electrostatic potential of the benzene (B151609) ring, influencing these interactions. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR)

Specific ¹H NMR and ¹⁹F NMR spectroscopic data for the isolated compound 5,6-Difluorobenzimidazole could not be located in the reviewed literature.

However, analysis of a related compound, 5,6-difluoro-1H-benzimidazole-2-thiol , indicates that the fluorine atoms influence the NMR spectra significantly. For this derivative, the fluorine coupling patterns (with expected J-coupling constants between 8–12 Hz for vicinal fluorine atoms) are key identifiers in ¹⁹F NMR, while the thiol proton gives a characteristic signal around δ 13–14 ppm in DMSO-d6 for ¹H NMR. The presence of fluorine is known to have a strong effect on the electronic microenvironment, which results in a large chemical shift range in ¹⁹F NMR spectroscopy, making it a sensitive technique for structural elucidation. nih.gov

X-ray Diffraction Analysis for Molecular and Crystalline Structures

Detailed X-ray diffraction data, including crystal system, space group, and unit cell dimensions for this compound, were not available in the public domain search results. X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule and its arrangement in a crystal lattice. nih.gov

Analysis of Intermolecular Hydrogen Bonding and C-F…π Interactions

Without a determined crystal structure from X-ray diffraction, a definitive analysis of the specific intermolecular hydrogen bonds and C-F…π interactions for this compound cannot be provided.

In general, benzimidazole (B57391) structures are known to form intermolecular hydrogen bonds, often involving the N-H group. researchgate.net Furthermore, interactions involving fluorine atoms, such as C-H···F hydrogen bonds and C-F···π interactions, are recognized as significant forces in the crystal engineering of fluoroorganic compounds, influencing the supramolecular assembly. researchgate.netresearchgate.net These interactions are crucial for the formation of layered or stacked structures in the solid state. researchgate.net

Mass Spectrometry (e.g., HRMS)

Specific high-resolution mass spectrometry (HRMS) data for this compound, which would provide a precise experimental mass for molecular formula confirmation, was not found. For the related derivative, 5,6-difluoro-1H-benzimidazole-2-thiol , the molecular formula is C₇H₄F₂N₂S, with a calculated exact mass of 186.00632563 Da. nih.gov

Applications in Materials Science

Organic Semiconductors and Photovoltaic Devices

The field of organic electronics, particularly organic semiconductors and photovoltaics, represents a significant area of application for fluorinated benzimidazoles. The electronic properties of these materials can be finely tuned through chemical modification, and the inclusion of fluorine atoms is a key strategy in this endeavor.

Conjugated polymers, characterized by their alternating single and double bonds, are central to organic electronics. The incorporation of 5,6-Difluorobenzimidazole as a monomeric unit in these polymers is a promising approach to developing new materials for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).

While direct reports on polymers synthesized from this compound are nascent, research on closely related structures provides valuable insights. For instance, conjugated polymers based on the isomeric 5,6-difluoro-2H-benzo[d] nih.govrsc.orgnih.govtriazole have been synthesized and investigated for their use in polymer solar cells. nih.gov In one study, this unit was copolymerized with benzodithiophene (BDT), a well-known electron-donating moiety. nih.gov The synthesis was achieved through a palladium-catalyzed Stille coupling reaction, a common method for forming the carbon-carbon bonds necessary for a conjugated polymer backbone. nih.gov

Similarly, studies on polymers incorporating 5,6-difluorobenzothiadiazole , another structural analogue, have demonstrated their potential in organic photovoltaics. rsc.org These polymers, when blended with fullerene derivatives, have shown power conversion efficiencies (PCEs) of up to 4.03%. rsc.org The performance of these devices is intricately linked to the electronic properties of the constituent polymer, which are in turn influenced by the difluorinated benzimidazole-like unit.

The general synthetic strategy for such polymers involves the copolymerization of an electron-donating monomer with an electron-accepting monomer. The this compound unit, with its electron-withdrawing nature, typically serves as the acceptor component.

The introduction of fluorine atoms into the benzimidazole (B57391) ring system has a profound effect on the electronic properties of the molecule and, by extension, the resulting polymers. Fluorine is a highly electronegative atom, and its presence imparts a strong electron-withdrawing inductive effect.

This electron-withdrawing nature is crucial for several reasons:

Lowering of HOMO and LUMO Energy Levels: The incorporation of the 5,6-difluoro moiety into a conjugated polymer backbone leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A lower HOMO level is particularly desirable in the donor polymer of an organic solar cell as it can lead to a higher open-circuit voltage (Voc), a key parameter in device efficiency.

Band Gap Tuning: The energy difference between the HOMO and LUMO levels is the band gap of the material, which determines its light absorption characteristics. By strategically incorporating electron-donating and electron-withdrawing units, such as this compound, the band gap of the resulting polymer can be tuned to absorb a broader range of the solar spectrum. For example, polymers based on 5,6-difluorobenzothiadiazole have been synthesized with band gaps ranging from 1.75 eV to 2.06 eV. rsc.org Similarly, polymers incorporating 5,6-difluorobenzothiazole have been shown to have large band gaps of up to 3.10 eV and deep-lying HOMO levels down to -6.2 eV. nih.gov

The following table summarizes the electronic properties of some polymers containing analogues of this compound:

| Polymer Backbone Component | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) |

| 5,6-difluorobenzothiadiazole | -5.23 to -5.64 | Not Specified | 1.75 to 2.06 |

| 5,6-difluorobenzothiazole | Down to -6.2 | Not Specified | Up to 3.10 |

Integration into Other Advanced Materials (e.g., Polymers, Dyes)

Beyond conjugated polymers for photovoltaics, the this compound scaffold has the potential to be integrated into other advanced materials. Its electron-accepting character makes it a valuable component in the design of dyes for various applications, including dye-sensitized solar cells (DSSCs).

In the context of DSSCs, organic dyes are responsible for light absorption and subsequent electron injection into a semiconductor material. The efficiency of this process is highly dependent on the electronic structure of the dye. By incorporating a this compound unit as an electron-accepting part of a D-π-A (Donor-π bridge-Acceptor) dye, it is possible to modulate the dye's absorption spectrum and energy levels to optimize performance. While specific examples for this compound are still emerging, the principle has been demonstrated with other benzimidazole derivatives.

Furthermore, the introduction of this compound into other polymer systems can impart specific properties, such as increased thermal stability and altered solubility, which are important for material processing and device longevity.

Role in Supramolecular Chemistry and Functional Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. Benzimidazole and its derivatives are well-known for their ability to form such assemblies. The nitrogen atoms in the imidazole (B134444) ring can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined structures.

The presence of fluorine atoms in this compound can further influence its supramolecular behavior. Fluorine can participate in non-covalent interactions, including hydrogen bonding and halogen bonding, which can direct the self-assembly process and lead to the formation of unique and stable supramolecular architectures. These organized structures can exhibit interesting properties and have potential applications in areas such as sensing, catalysis, and the development of "smart" materials that respond to external stimuli.

While the supramolecular chemistry of this compound itself is an area ripe for exploration, studies on related halogenated benzimidazoles have shown their ability to form complex structures with other molecules, highlighting the potential of this class of compounds in the design of novel functional materials.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of the 5,6-difluorobenzimidazole core exist, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies. The condensation of 4,5-difluoro-o-phenylenediamine with various aldehydes or carboxylic acids remains a fundamental approach. However, exploration into novel catalytic systems, such as the use of transition metal catalysts or organocatalysts, could offer milder reaction conditions, higher yields, and broader substrate scope.

Microwave-assisted organic synthesis (MAOS) has been shown to be a valuable tool in the synthesis of fluoro-benzimidazole derivatives, often leading to significantly reduced reaction times and improved yields. Further investigation into continuous flow technologies could provide a scalable and automated platform for the synthesis of this compound and its derivatives, facilitating their production for extensive biological screening and material science applications. Additionally, chemoenzymatic methods, which utilize enzymes for key synthetic steps, present a green and highly selective alternative to traditional chemical synthesis, offering the potential for the stereospecific synthesis of complex derivatives.

Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Bioactivity

The this compound scaffold serves as a privileged structure in medicinal chemistry, and the rational design of next-generation derivatives holds significant promise for discovering compounds with enhanced biological activity. Structure-activity relationship (SAR) studies are crucial in guiding the design of new analogues. By systematically modifying the substituents at the N-1 and C-2 positions of the benzimidazole (B57391) ring, researchers can optimize the compound's interaction with specific biological targets.

For instance, the introduction of various heterocyclic or aromatic moieties at the C-2 position can modulate the compound's electronic and steric properties, leading to improved binding affinity and selectivity for target proteins. One notable example is the synthesis of 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide, which has demonstrated significant inhibitory activity against gastrointestinal pathogens. nih.gov Future design strategies will likely incorporate computational modeling and molecular docking studies to predict the binding modes and affinities of novel derivatives, thereby prioritizing the synthesis of compounds with the highest potential for therapeutic efficacy.

Table 1: Bioactive this compound Derivatives and their Activities

| Compound Name | Target/Activity | Reference |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | Antibacterial (gastrointestinal pathogens) | nih.gov |

This table is interactive. Click on the compound name for more details.

Advanced Mechanistic Studies of Biological Interactions

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is essential for their rational optimization and clinical translation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds. Techniques such as target-based screening, affinity chromatography, and proteomics can be employed to identify the protein binding partners of active derivatives.

Once a target is identified, detailed mechanistic studies, including enzyme kinetics, biophysical binding assays (e.g., surface plasmon resonance and isothermal titration calorimetry), and X-ray crystallography, can provide insights into the precise binding mode and the key molecular interactions responsible for the observed biological effect. For example, molecular docking studies of 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide suggest its compatibility with the active site of phosphofructokinase-2, indicating a potential mechanism for its antimicrobial activity. nih.gov Advanced computational methods, such as molecular dynamics simulations, can further illuminate the dynamic nature of the ligand-protein interactions and aid in the design of next-generation inhibitors with improved target engagement.

Development of this compound-Based Compounds for Emerging Diseases

The broad spectrum of biological activities associated with the benzimidazole scaffold suggests that this compound derivatives could be developed as therapeutic agents for a range of emerging and re-emerging diseases. The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The demonstrated activity of fluoro-benzimidazole derivatives against various bacterial strains, including resistant pathogens, highlights their potential in this critical area. nih.gov

Furthermore, the structural similarities of benzimidazoles to purine nucleosides make them attractive candidates for the development of antiviral agents. Research into their efficacy against a wider range of viruses, beyond herpes simplex virus, is a promising avenue. The unique electronic properties conferred by the fluorine atoms can enhance binding to viral enzymes and proteins. Additionally, the exploration of this compound derivatives for other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, warrants further investigation, given the diverse biological roles of the benzimidazole core.

Integration into Multifunctional Materials and Devices

Beyond their therapeutic potential, the unique photophysical and electronic properties of the this compound core make it an attractive building block for the development of novel multifunctional materials and devices. The benzimidazole moiety is known to be a component of organic light-emitting diode (OLED) materials. The introduction of fluorine atoms can modulate the electronic energy levels (HOMO/LUMO) of the molecule, potentially leading to improved charge injection and transport properties, as well as enhanced stability and efficiency of OLED devices.

Further research could explore the incorporation of this compound units into conjugated polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine atoms can influence the polymer's electronic characteristics and morphology, impacting device performance. Additionally, the ability of the benzimidazole nitrogen atoms to coordinate with metal ions could be exploited in the design of novel sensors for the detection of specific metal ions or in the construction of metal-organic frameworks (MOFs) with tailored properties for catalysis or gas storage.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5,6-Difluorobenzimidazole derivatives in nucleoside applications?

- Methodology : The sodium salt glycosylation method is a robust approach. For example, 1-(2'-deoxy-ß-D-ribofuranosyl)-5,6-difluorobenzimidazole can be synthesized by reacting this compound with a glycosyl donor. Crystallization from water yields microscopic needles with high purity (91% yield). Elemental analysis (C, H, N) and melting point determination (184–185°C) are critical for verifying purity and structural integrity .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

- Methodology : Use a combination of 1H/13C NMR to identify substituent positions and electronic environments. For example, in derivatives like 6-(2-fluorophenyl)-5,6-dihydro-benzimidazolo[1,2-c]quinazoline, NMR signals at δ 7.2–8.1 ppm confirm aromatic protons. HRMS (ESI) provides molecular weight validation, while elemental analysis ensures stoichiometric accuracy (e.g., C: 53.13% vs. calculated 53.34%) .

Q. What purification strategies are effective for isolating this compound-based compounds?

- Methodology : Recrystallization from ethanol or water is commonly employed. For instance, slow evaporation of ethanol solutions yields single crystals suitable for X-ray diffraction, ensuring structural confirmation. Centrifugation and reduced-pressure concentration minimize impurities .

Advanced Research Questions

Q. How do fluorine substituents at the 5 and 6 positions affect the regioselectivity of benzimidazole derivatives in cycloaddition reactions?

- Methodology : Fluorine’s electron-withdrawing nature increases electrophilicity, influencing reaction pathways. Computational studies (e.g., M06-2X/6-311+G(2df,p)) reveal polarized electron density in 6,7-indolyne analogs, favoring specific Diels-Alder adducts. Experimental validation via 2D NMR (COSY, HMBC) confirms regioselectivity trends, such as 15:1 preference for trans isomers in 2-tert-butylfuran reactions .

Q. What enzymatic pathways involve benzimidazole derivatives, and how can this compound probe these mechanisms?

- Methodology : The CobT enzyme in Salmonella typhimurium catalyzes the transfer of phosphoribosyl groups to 5,6-dimethylbenzimidazole (a vitamin B12 precursor). Substituting dimethyl groups with fluorine allows isotopic labeling (e.g., 19F NMR) to track enzyme kinetics or binding affinity. Genetic complementation assays in cobT mutants can validate functional analogs .

Q. How can synthetic routes for this compound derivatives be optimized for high yield and scalability?

- Methodology : Optimize reaction conditions (solvent, temperature, catalyst). For example, using acetic acid in ethanol at reflux for 5 hours achieves 70% yield in forming benzimidazoloquinazolines. Scale-up requires solvent recovery systems and inline monitoring (e.g., HPLC) to maintain purity. Low-yield steps (e.g., 9.5% in Z-4c synthesis) may benefit from alternative reagents or microwave-assisted synthesis .

Q. What computational tools predict the physicochemical properties of fluorinated benzimidazoles?

- Methodology : Density functional theory (DFT) calculations predict logP, solubility, and pKa. For 2-(Cyanomethyl)-5,7-difluorobenzimidazole, ACD/Labs Percepta estimates a boiling point of 435.3±35.0°C and density of 1.5±0.1 g/cm³. Molecular dynamics simulations model interactions with biological targets (e.g., enzyme active sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。